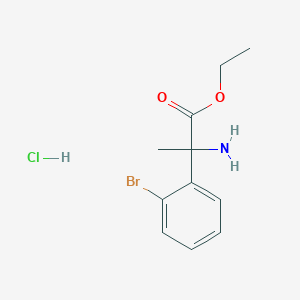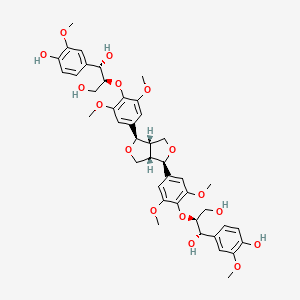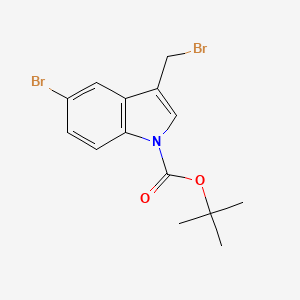![molecular formula C15H13NO4 B13096270 Ethyl 3'-nitro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B13096270.png)
Ethyl 3'-nitro-[1,1'-biphenyl]-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3’-nitro-[1,1’-biphenyl]-2-carboxylate is an organic compound belonging to the biphenyl family It is characterized by the presence of a nitro group at the 3’ position and an ethyl ester group at the 2-carboxylate position on the biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3’-nitro-[1,1’-biphenyl]-2-carboxylate typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The nitro group can be introduced via nitration using a mixture of concentrated sulfuric acid and nitric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 3’-nitro-[1,1’-biphenyl]-2-carboxylate undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group on the biphenyl ring makes it susceptible to electrophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions:
Nitration: Concentrated sulfuric acid and nitric acid.
Reduction: Hydrogen gas with palladium catalyst or iron with hydrochloric acid.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed:
Reduction: 3’-amino-[1,1’-biphenyl]-2-carboxylate.
Hydrolysis: 3’-nitro-[1,1’-biphenyl]-2-carboxylic acid.
Aplicaciones Científicas De Investigación
Ethyl 3’-nitro-[1,1’-biphenyl]-2-carboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Ethyl 3’-nitro-[1,1’-biphenyl]-2-carboxylate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways, making the compound useful in different applications .
Comparación Con Compuestos Similares
4-nitrobiphenyl: Similar structure but with the nitro group at the 4-position.
3-nitrobiphenyl: Lacks the ester group, making it less reactive in certain reactions.
Ethyl 4-nitrobenzoate: Contains a single benzene ring with a nitro and ester group, differing in the biphenyl structure.
Uniqueness: Ethyl 3’-nitro-[1,1’-biphenyl]-2-carboxylate is unique due to the combination of the biphenyl structure with both nitro and ester functional groups. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C15H13NO4 |
|---|---|
Peso molecular |
271.27 g/mol |
Nombre IUPAC |
ethyl 2-(3-nitrophenyl)benzoate |
InChI |
InChI=1S/C15H13NO4/c1-2-20-15(17)14-9-4-3-8-13(14)11-6-5-7-12(10-11)16(18)19/h3-10H,2H2,1H3 |
Clave InChI |
AEKYLFINJHWICC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=CC=C1C2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-3'-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine](/img/structure/B13096209.png)
![6-(3-Bromophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13096219.png)


![7-Chloro-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B13096233.png)






